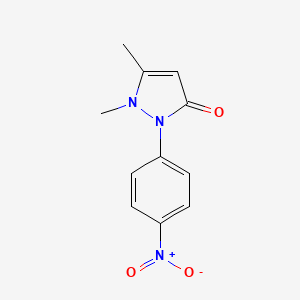
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
Overview
Description
“4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine” is a compound with the CAS Number: 1239743-49-7 . It has a molecular weight of 195.26 . The IUPAC name for this compound is 4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been the subject of several studies . These compounds are often synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O/c1-2-9-12-10(14-13-9)7-8-3-5-11-6-4-8/h8,11H,2-7H2,1H3 . This indicates that the compound has a structure that includes a piperidine ring attached to an ethyl-substituted 1,2,4-oxadiazole .
Scientific Research Applications
Anti-Infective Agents
1,2,4-oxadiazoles, such as our compound of interest, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are part of many currently marketed drugs and have shown promise in the treatment of infectious diseases .
Cancer Therapy
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . These compounds could potentially be used in the development of new cancer treatments .
Treatment of Age-Related Diseases
1,2,4-oxadiazole derivatives have also been studied for their potential in the treatment of age-related diseases . This suggests that our compound could have applications in geriatric medicine .
Antimicrobials
Compounds with the 1,2,4-oxadiazole motif have shown antimicrobial properties . This suggests potential applications in the development of new antimicrobial drugs .
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
1,2,4-oxadiazole derivatives have been identified as a novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists . These compounds could potentially be used in the treatment of metabolic disorders .
Sirtuin 2 Inhibitors
1,2,4-oxadiazole derivatives have been studied as Sirtuin 2 inhibitors . Sirtuin 2 is a protein that has been implicated in the regulation of lifespan and age-related diseases .
Anti-Inflammatory and Analgesic Properties
1,2,4-oxadiazole derivatives have shown anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of pain and inflammation .
Antiparasitic Properties
Finally, 1,2,4-oxadiazole derivatives have demonstrated antiparasitic properties . This suggests potential applications in the treatment of parasitic infections .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-ethyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQDWAPTOMWGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639912 | |
| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine | |
CAS RN |
912761-48-9 | |
| Record name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















